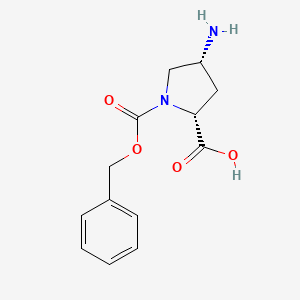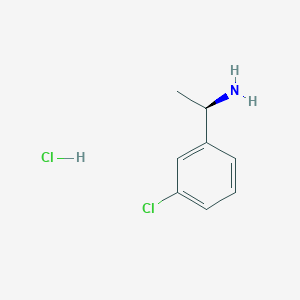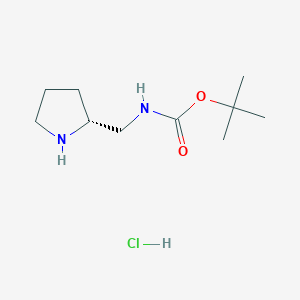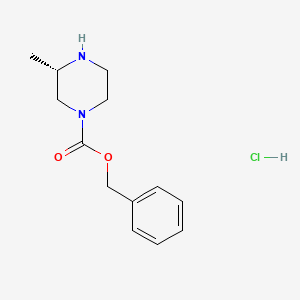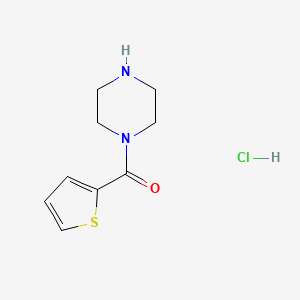
Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride
Overview
Description
Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride is a chemical compound with the molecular formula C9H13ClN2OS and a molecular weight of 232.73 . It is a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CN (CCN1)C (=O)C2=CC=CS2.Cl . The InChI string is InChI=1S/C9H12N2OS.ClH/c12-9 (8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.73 . The compound is canonicalized and has a complexity of 192 . It has a heavy atom count of 14, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 2 . The compound has a rotatable bond count of 1 and a topological polar surface area of 60.6 .
Scientific Research Applications
Anticancer and Antituberculosis Activities
Piperazine derivatives have been synthesized and tested for their potential in treating cancer and tuberculosis. For instance, derivatives like [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant in vitro anticancer activity against human breast cancer cell lines and noteworthy antituberculosis effects. These findings indicate the promising role of such compounds in developing treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-HIV Activity
Certain piperazine derivatives exhibit selective inhibition of the HIV-2 strain. Derivatives like (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone have been found effective against HIV-2, comparable to standard reverse transcriptase inhibitors. This suggests potential use in HIV treatment, particularly for HIV-2 (Ashok et al., 2015).
Inhibition of Tubulin Polymerization for Cancer Treatment
Piperazin-1-yl derivatives, specifically those derived from phenoxazine and phenothiazine, have been studied for their impact on tubulin polymerization, an essential process in cell division. These compounds, like the 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, showed strong inhibition of tubulin polymerization, indicating their potential as cancer therapeutics (Prinz et al., 2017).
Role in Corrosion Inhibition
Piperazine derivatives have been utilized as inhibitors in the corrosion of mild steel in acidic mediums. Compounds like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone have demonstrated significant inhibition efficiency, suggesting their application in materials science and engineering (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Enzyme Inhibitory Activity
Piperazin-1-yl-thiophen-2-yl-methanone derivatives have shown potential in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests their possible use in treatments targeting neurodegenerative diseases and other conditions involving these enzymes (Cetin et al., 2021).
Antipsychotic Properties
Some piperazine derivatives, like biphenyl moiety linked with aryl piperazine, have exhibited considerable anti-dopaminergic and anti-serotonergic activity, indicating their potential as antipsychotic drugs. This highlights the versatility of piperazine derivatives in addressing various neurological disorders (Bhosale et al., 2014).
Properties
IUPAC Name |
piperazin-1-yl(thiophen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZYLXCZZPFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661318 | |
| Record name | (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99580-45-7 | |
| Record name | (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophene-2-carbonyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




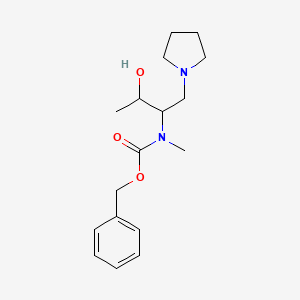

![[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500045.png)
![[2-(2,5-Difluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500046.png)


